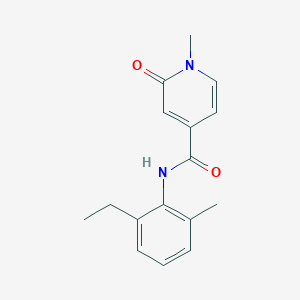
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as FOY-305, is a small molecule inhibitor of serine proteases. Serine proteases are a class of enzymes that play important roles in various physiological processes, including blood coagulation, digestion, and inflammation. FOY-305 has been shown to have potential applications in scientific research, particularly in the study of serine protease-related diseases.
Wirkmechanismus
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone exerts its inhibitory effects on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby blocking its activity. (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to be a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on serine proteases, it has been shown to have anti-inflammatory and anti-tumor properties. (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has also been shown to have effects on the immune system, including the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone also has some limitations. It has relatively low potency compared to other serine protease inhibitors, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the study of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in animal models of disease, to better understand its potential therapeutic applications. Additionally, the use of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in combination with other drugs or therapies may also be explored.
Synthesemethoden
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in scientific research. In particular, it has been shown to have inhibitory effects on various serine proteases, including trypsin, chymotrypsin, and elastase. These enzymes are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and thrombosis.
Eigenschaften
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(19-15-8)13(17)16-4-5-18-11-7-9(14)2-3-10(11)16/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJKJXKRJZZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCOC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)


![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)